2-(azepan-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
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Overview
Description
The compound “2-(azepan-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde” is a product for proteomics research . It has a molecular formula of C15H17N3O2 and a molecular weight of 271.31 .
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as the compound , often involves chemosynthetic methodologies including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis .Molecular Structure Analysis
The molecular structure of this compound is based on a pyrimidine core, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific substitutions at various positions of the ring give rise to the unique properties of the compound.Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives are diverse and can include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, and more . These reactions are often used to synthesize and functionalize pyrimidine derivatives for various applications.Scientific Research Applications
Stereoselective Synthesis and Ring Transformations
A study by Noguchi et al. (1996) focused on the stereoselective formation of azepine rings at the periphery of pyridone and pyrido[1,2-a]pyrimidone systems through intramolecular imine and carbonyl ene reactions. The thermal reaction of N-alkyl and N-aryl imines of 2-(alk-2-enylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine 3-carboxaldehyde led to the formation of pyrido[1′,2′:1,2]pyrimido[4,5-b]azepines with high stereoselectivity, showcasing a promising method for azepine-ring construction in heterocyclic chemistry (Noguchi, Mizukoshi, & Kakehi, 1996).
Photolytic Ring Expansions and Ring-Opening Reactions
Research by Hayes et al. (1990) investigated the photolytic ring-expansions of 6-azidoquinolines and 6-azidodiazines, leading to unexpected azepine ring-opening reactions. This study highlights the photolysis process's complexity and the resulting formation of azepine and pyrimidine derivatives, contributing to the understanding of photochemical transformations in heterocyclic compounds (Hayes, Schofield, Smalley, & Scopes, 1990).
NH-Azomethine Imine Intermediates Generation
Noguchi et al. (2003) also explored the generation of NH-azomethine imine intermediates through the 1,2-hydrogen shift of hydrazones in the 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde system, demonstrating the intermediates' stability via internal hydrogen bonding. This finding opens avenues for synthesizing pyrazolidine derivatives through intermolecular cycloaddition reactions, providing valuable insights into heterocyclic compound synthesis (Noguchi, Matsumoto, Shirai, & Yamamoto, 2003).
Mechanism of Action
Target of Action
Similar compounds, such as pyrimido[1,2-a]benzimidazoles and imidazo[1,2-a]pyridines, have been studied extensively and are known to interact with a wide range of biological targets .
Mode of Action
Compounds with similar structures, such as imidazo[1,2-a]pyrimidines, have been shown to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and antimicrobial effects . These activities are typically achieved through interactions with specific cellular targets, leading to alterations in cellular function .
Biochemical Pathways
For instance, imidazo[1,2-a]pyrimidines have been found to inhibit certain enzymes, potentially affecting multiple biochemical pathways .
Result of Action
Similar compounds have been shown to exhibit a range of effects at the molecular and cellular levels, including antiviral, anti-inflammatory, and antimicrobial activities .
Properties
IUPAC Name |
2-(azepan-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-12-7-6-10-19-14(12)17-15(13(11-20)16(19)21)18-8-4-2-3-5-9-18/h6-7,10-11H,2-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOGCSVWNQFJRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=O)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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